molecular formula C22H18ClN3OS B6031917 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide

6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B6031917
M. Wt: 407.9 g/mol
InChI Key: MNNQUNLTFJCOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of certain enzymes and proteins that are involved in the inflammation and growth of cancer cells. This compound has been found to inhibit the activity of COX-2 and PGE2, which are enzymes involved in the inflammation process. It has also been found to inhibit the activity of certain proteins, such as STAT3 and NF-κB, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammation process. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to have low toxicity and does not affect normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its low toxicity, anti-inflammatory and anti-cancer properties, and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for research on 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. These include:
1. Further studies on the mechanism of action of this compound, including its interaction with other enzymes and proteins.
2. Development of new drugs based on the structure of this compound, with potential applications in the treatment of inflammation and cancer.
3. Investigation of the potential use of this compound in combination with other drugs to enhance its anti-cancer effects.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
5. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
6. Development of new methods for synthesizing this compound, with potential applications in large-scale production for pharmaceutical use.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the potential of this compound in the development of new drugs for the treatment of inflammation and cancer.

Synthesis Methods

The synthesis of 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been achieved through several methods. One such method involves the reaction of 6-chloro-2-aminobenzophenone with 5-ethyl-2-thiophenecarboxylic acid to form an intermediate compound, which is then reacted with 5-methyl-2-pyridinecarboxylic acid to form the final product.

Scientific Research Applications

6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has shown potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c1-3-15-6-8-20(28-15)19-11-17(16-10-14(23)5-7-18(16)25-19)22(27)26-21-9-4-13(2)12-24-21/h4-12H,3H2,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNQUNLTFJCOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=NC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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